molecular formula C27H45FeO6 B3118960 Fe(dibm)<SUB>3</SUB> CAS No. 24444-72-2

Fe(dibm)3

Cat. No. B3118960
CAS RN: 24444-72-2
M. Wt: 521.5 g/mol
InChI Key: LKNJSJQVZKKQHU-UHFFFAOYSA-N
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Description

Fe(dibm)<SUB>3</SUB>, also known as Iron tris(diisobutyrylmethane), is a catalyst that has been reported to be effective in the cross-coupling of olefins . It is used in the presence of phenylsilane to form several highly substituted and novel functionalized C-C bonds using simple and mild reaction conditions .


Synthesis Analysis

Fe(dibm)<SUB>3</SUB> has been used as a catalyst in the cross-coupling of olefins . It has been reported to be an effective catalyst in the intramolecular isonitrile-olefin coupling reaction, delivering 3-substituted indoles . In another study, it was used in the regioselective alkylation of carbohydrates and diols .


Molecular Structure Analysis

The empirical formula of Fe(dibm)<SUB>3</SUB> is C27H45FeO6 . Its molecular weight is 521.49 .


Chemical Reactions Analysis

Fe(dibm)<SUB>3</SUB> has been used as a catalyst in various chemical reactions. For instance, it has been used in the cross-coupling of olefins . It has also been used in the intramolecular isonitrile-olefin coupling reaction , and in the regioselective alkylation of carbohydrates and diols .


Physical And Chemical Properties Analysis

Fe(dibm)<SUB>3</SUB> is a solid substance . Its melting point is between 96-102 °C .

Scientific Research Applications

Summary of the Application

Fe(dibm)<SUB>3</SUB> has been reported to be an effective catalyst in the cross-coupling of olefins . This process involves the formation of highly substituted and novel functionalized C-C bonds .

Methods of Application or Experimental Procedures

The application of Fe(dibm)<SUB>3</SUB> in olefin cross-coupling involves the use of simple and mild reaction conditions . In the presence of phenylsilane, several highly substituted and novel functionalized C-C bonds can be formed .

Results or Outcomes

The use of Fe(dibm)<SUB>3</SUB> as a catalyst in olefin cross-coupling has been successful, leading to the formation of several highly substituted and novel functionalized C-C bonds .

Application in Environmental Science: Bioremediation

Summary of the Application

Fe(dibm)<SUB>3</SUB> has potential applications in the field of bioremediation . Dissimilatory iron reducing bacteria (DIRB) can reduce Fe(III) under strict anaerobic/facultative anaerobic conditions , which opens possibilities to combat environmental pollution .

Methods of Application or Experimental Procedures

The application of Fe(dibm)<SUB>3</SUB> in bioremediation involves the use of DIRB . These bacteria possess an inherent potential to reduce oxidized metals , and their metabolic regulatory pathways enable them to thrive under extreme environmental conditions .

Results or Outcomes

The use of Fe(dibm)<SUB>3</SUB> in bioremediation has shown promising results . The metabolic insights into the Fe(III) reduction systems of the model DIRB can be a basis for metabolic engineering to provide improved practical applications .

Application in Organic Chemistry: Regioselective Alkylation of Carbohydrates and Diols

Summary of the Application

Fe(dibm)<SUB>3</SUB> has been used as a catalyst in the regioselective alkylation of carbohydrates and diols . This process involves the selective monoalkylation of diols and carbohydrates , which is very important in organic chemistry, especially in carbohydrate chemistry .

Methods of Application or Experimental Procedures

The application of Fe(dibm)<SUB>3</SUB> in regioselective alkylation involves the use of a much cheaper iron catalyst, Fe(dipm)<SUB>3</SUB> (dipm = dipivaloylmethane), which has a similar catalytic efficiency . The reaction could be used to completely replace the toxic organotin reagents in the regioselective protection of carbohydrates and polyols since iron is less expensive and non-toxic .

Results or Outcomes

The use of Fe(dibm)<SUB>3</SUB> in regioselective alkylation has shown promising results . The iron-catalyzed regioselective alkylation reactions with Ag2O and tetrabutylammonium bromide (TBAB) as co-catalysts, can efficiently proceed to completion in 2–3 hours at 40 °C .

Future Directions

Fe(dibm)<SUB>3</SUB> has shown promise as a catalyst in various chemical reactions . Future research could explore its potential in other types of reactions and its use with other types of substrates .

Relevant Papers

Several papers have been published on the use of Fe(dibm)<SUB>3</SUB> in chemical reactions . These papers provide more detailed information on the synthesis, mechanism of action, and applications of Fe(dibm)<SUB>3</SUB>.

properties

IUPAC Name

2,6-dimethylheptane-3,5-dione;iron(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNJSJQVZKKQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron tris(diisobutyrylmethane)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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